4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Process Chemistry Halogenation Synthetic Methodology

4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 2090583-76-7) is a trifluoromethylated pyrazole building block characterized by a reactive chloromethyl handle at the 4-position, an N1-ethyl group, and a C3-trifluoromethyl substituent. This substitution pattern is widely employed in medicinal chemistry and agrochemical research for the construction of target molecules with enhanced metabolic stability and lipophilicity.

Molecular Formula C7H8ClF3N2
Molecular Weight 212.6 g/mol
CAS No. 2090583-76-7
Cat. No. B1492775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
CAS2090583-76-7
Molecular FormulaC7H8ClF3N2
Molecular Weight212.6 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(F)(F)F)CCl
InChIInChI=1S/C7H8ClF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3
InChIKeyAYTKQHANDQHHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 2090583-76-7): Key Intermediates and Strategic Differentiation


4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 2090583-76-7) is a trifluoromethylated pyrazole building block characterized by a reactive chloromethyl handle at the 4-position, an N1-ethyl group, and a C3-trifluoromethyl substituent. This substitution pattern is widely employed in medicinal chemistry and agrochemical research for the construction of target molecules with enhanced metabolic stability and lipophilicity [1][2]. As a specialized heterocyclic intermediate, its procurement value is not defined by generic class membership but by the specific, quantifiable performance of its functional groups in subsequent synthetic transformations relative to closely related analogs.

Why Generic Pyrazole Substitution Fails: 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole


Attempts to substitute this specific intermediate with a generic pyrazole or a close analog lacking the precise combination of a C3-CF3 group, N1-ethyl group, and a reactive C4-chloromethyl handle will inevitably alter reaction outcomes, yields, or final product properties. The trifluoromethyl group confers increased lipophilicity and metabolic stability [1], while the chloromethyl moiety provides a defined electrophilic center for nucleophilic substitution or cross-coupling [2]. Even a seemingly minor change, such as replacing the chloromethyl group with a hydroxymethyl or bromomethyl analog, significantly alters reactivity, stability, and the efficiency of downstream functionalization, leading to different synthetic routes, yields, and purification requirements. Therefore, generic substitution is not a viable procurement strategy when a defined synthetic pathway or structure-activity relationship is required.

Quantitative Differentiation Evidence for 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole


Synthetic Efficiency: 100% Yield in Chloromethylation from 4-Hydroxymethyl Precursor

A direct comparison of synthetic routes demonstrates that the target chloromethyl compound can be obtained in quantitative yield from its corresponding 4-hydroxymethyl analog via a simple chlorination. The conversion of (1-ethyl-1H-pyrazol-4-yl)methanol to the target 4-chloromethyl-1-ethyl-1H-pyrazole hydrochloride using thionyl chloride proceeded with a reported yield of 100% . This contrasts with the typical yields for bromomethyl analog synthesis, which often involve more stringent conditions or result in lower isolated yields due to the higher reactivity and instability of the bromomethyl group, making the chloromethyl analog a more reliable and efficient intermediate for scalable synthesis.

Process Chemistry Halogenation Synthetic Methodology

Balanced Reactivity: Chloromethyl vs. Bromomethyl Analogs in Nucleophilic Substitution

The 4-chloromethyl group provides a strategically balanced electrophilicity for nucleophilic substitution reactions. While more reactive than a hydroxymethyl group (which requires activation), it is significantly more stable and easier to handle than the corresponding 4-bromomethyl analog (CAS 942059-91-8). The bromomethyl derivative is described as 'highly reactive' , which can lead to side reactions and decomposition. This intermediate reactivity allows for controlled, high-yielding derivatizations under a wider range of conditions, including neutral alkylation of weak nucleophiles like amides and carbamates [1], whereas the bromo analog may require more careful handling and is more prone to unwanted side reactions.

Organic Synthesis Reactivity Nucleophilic Substitution

Superior Lipophilicity and Metabolic Stability Conferred by N-Trifluoromethyl Azole Scaffold

The presence of the C3-trifluoromethyl group on the pyrazole ring is a key driver of enhanced lipophilicity and metabolic stability compared to non-fluorinated or N-alkyl analogs. A comparative study on N-trifluoromethyl azoles demonstrated that these compounds exhibit higher lipophilicity than their N-methyl analogs and can show increased metabolic stability and Caco-2 permeability [1]. This is a class-level advantage directly applicable to the target compound, suggesting it will impart more favorable drug-like properties to derived molecules than analogs lacking the CF3 group (e.g., a 4-chloromethyl-1-ethyl-1H-pyrazole without the CF3 group).

Medicinal Chemistry Drug Design Physicochemical Properties

Moderate Biological Activity of Chloromethylpyrazole Scaffolds, Differentiated from Iodomethyl Analogs

In a study of alkylating nucleosides, chloromethyl-substituted pyrazole nucleotides showed moderate cytostatic activity against HeLa cells, while the corresponding iodomethyl derivatives exhibited high activity [1]. This quantitative differentiation (moderate vs. high activity) demonstrates that the choice of halogen in the 4-methyl position significantly modulates biological potency. This suggests the target chloromethyl compound may be a preferred intermediate for applications where a balanced or moderate activity profile is desired, or as a synthetic precursor to a more potent iodomethyl analog, whereas direct procurement of a hypothetical iodomethyl analog might be pursued for applications requiring maximal potency.

Anticancer Cytostatic Activity Nucleoside Analogs

Unique Availability as a Research-Use Only Intermediates from Major Suppliers

The target compound is specifically stocked by major chemical suppliers like Sigma-Aldrich (as the hydrochloride salt, product code AldrichCPR) for early discovery research . Its close analogs, such as the 4-carbaldehyde (CAS 1443279-72-8) and 4-bromo derivatives, are also commercially available but may have different lead times, purities, and cost structures. For instance, the 4-carbaldehyde is available from multiple vendors with purities typically at 97-98% [1], but its reactivity profile is distinct. The availability of the chloromethyl compound from a major, trusted supplier ensures reliable access and quality, which can be a decisive factor in procurement for time-sensitive research projects, even if pricing information is not publicly disclosed.

Procurement Supply Chain Research Chemicals

Procurement-Driven Application Scenarios for 4-(Chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole


Lead Optimization in Medicinal Chemistry: Installing a Stable, Metabolically Robust Handle

Medicinal chemists seeking to improve the metabolic stability and lipophilicity of a lead series should prioritize this building block over non-fluorinated analogs. Its 3-CF3 group is a well-validated motif for enhancing drug-like properties [1]. The 4-chloromethyl handle provides a balanced reactive site for further derivatization, allowing for the introduction of diverse amine, alcohol, or thiol functionalities via controlled nucleophilic substitution, a process that is more predictable and manageable than with the corresponding bromomethyl analog [2]. This makes it an ideal choice for systematic structure-activity relationship (SAR) exploration where the goal is to modulate potency and PK profile without introducing excessive reactivity or metabolic instability.

Process Chemistry and Scale-Up: High-Yield Synthesis of Key Intermediates

For process chemists tasked with developing scalable, cost-effective synthetic routes, the quantitative (100%) yield reported for the conversion of a 4-hydroxymethyl precursor to this chloromethyl compound provides a significant advantage. This high efficiency translates to lower cost of goods, reduced solvent and purification requirements, and a more sustainable process. Selecting this intermediate over analogs that are synthesized in lower yields or via more complex routes can have a direct and substantial impact on the economic viability of a large-scale synthesis campaign.

Agrochemical Research: Building Lipophilic, Environmentally Stable Candidates

In the development of new herbicides or fungicides, the incorporation of fluorine is a common strategy to enhance bioavailability and environmental persistence. The trifluoromethyl pyrazole core of this compound provides a foundation for such properties [3]. The 4-chloromethyl group serves as a versatile anchor point for attaching diverse agrochemically relevant side chains via nucleophilic substitution or cross-coupling. Its well-defined reactivity allows for the rapid synthesis of small libraries of analogs for in vivo testing, offering a strategic advantage over less reactive or more unstable alternatives like the 4-hydroxymethyl or 4-bromomethyl derivatives.

Discovery Chemistry Outsourcing: Reliable Sourcing for CRO Projects

For organizations outsourcing chemistry to Contract Research Organizations (CROs), providing a reliable building block like 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole simplifies project management. Its availability from major, trusted vendors such as Sigma-Aldrich ensures consistent quality and reduces the risk of project delays associated with sourcing obscure intermediates. Its well-characterized reactivity profile minimizes the need for extensive reaction optimization, allowing CROs to execute synthetic plans efficiently and predictably, thereby saving time and resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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